1H-Pyrazole-4-carboxamide, N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]-
説明
The compound 1H-Pyrazole-4-carboxamide, N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]- (hereafter referred to as Compound A) is a pyrazole-based molecule characterized by a trifluoromethyl-substituted pyridine ring at position 1 and a cyclopropylaminocarbonyl-substituted phenyl group at position 4 of the pyrazole core. Key structural features include:
特性
IUPAC Name |
N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O2/c1-12-5-6-14(20(31)28-15-7-8-15)10-18(12)29-21(32)16-11-27-30(13(16)2)19-17(22(23,24)25)4-3-9-26-19/h3-6,9-11,15H,7-8H2,1-2H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZJRULMCGMYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)NC(=O)C3=C(N(N=C3)C4=C(C=CC=N4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796069-97-1 | |
| Record name | N-(5-(Cyclopropylcarbamoyl)-2-methylphenyl)-5-methyl-1-(3-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796069971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-(CYCLOPROPYLCARBAMOYL)-2-METHYLPHENYL)-5-METHYL-1-(3-(TRIFLUOROMETHYL)PYRIDIN-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5XSJ9K57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
BMS-626531の合成経路および反応条件は、所有権が保護されており、詳細については公表されていません。 この化合物は、コア構造の形成を含む一連の有機反応を通じて合成され、その後、目的の薬理学的特性を実現するために官能基修飾が行われることが知られています . 産業生産方法では、通常、収率と純度が高くなるように最適化された反応条件を使用して、大規模合成が行われます。
化学反応の分析
科学研究への応用
化学: p38アルファマイトジェン活性化プロテインキナーゼ阻害剤として、BMS-626531は、さまざまな生化学経路におけるこのキナーゼの役割を研究するために使用されています。
生物学: この化合物は、炎症や細胞分化など、p38アルファマイトジェン活性化プロテインキナーゼによって制御される生物学的プロセスを調査するために使用されています。
医学: BMS-626531は、当初、関節炎やその他の炎症性疾患の治療のために開発されました。臨床開発は中止されましたが、前臨床研究における貴重なツールとして残っています。
産業: この化合物のp38アルファマイトジェン活性化プロテインキナーゼに対する阻害効果は、炎症性疾患を標的とする新しい治療薬の開発のための潜在的な候補となっています.
科学的研究の応用
Chemistry: As a p38 alpha mitogen-activated protein kinase inhibitor, BMS-626531 is used in research to study the role of this kinase in various biochemical pathways.
Biology: The compound is used to investigate the biological processes regulated by p38 alpha mitogen-activated protein kinase, including inflammation and cell differentiation.
Medicine: BMS-626531 was initially developed for the treatment of arthritis and other inflammatory conditions. Although its clinical development was discontinued, it remains a valuable tool in preclinical research.
作用機序
BMS-626531は、p38アルファマイトジェン活性化プロテインキナーゼの活性を阻害することで効果を発揮します。このキナーゼは、炎症、細胞分化、アポトーシスなど、さまざまな細胞プロセスに関与しています。 p38アルファマイトジェン活性化プロテインキナーゼを阻害することにより、BMS-626531はこれらのプロセスを調節することができ、炎症を軽減し、炎症性疾患の進行を阻止する可能性があります .
類似化合物との比較
N-{5-[(Cyclopropylamino)carbonyl]-2-methylphenyl}-3-fluoro-4-(pyridin-2-ylmethoxy)benzamide (Compound B, AstraZeneca AB)
- Structural Differences : Replaces the trifluoromethylpyridine in Compound A with a pyridin-2-ylmethoxybenzamide group.
- Functional Impact : The pyridin-2-ylmethoxy group in Compound B improved sustained release in depot formulations, while Compound A ’s trifluoromethylpyridine may enhance receptor binding due to stronger electron-withdrawing effects .
- This highlights the critical role of formulation in pyrazole-carboxamide derivatives .
5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide (Compound C)
- Structural Differences: Lacks the cyclopropylaminocarbonyl and trifluoromethyl groups of Compound A.
- Functional Impact: The absence of trifluoromethyl reduces metabolic stability, while the amino group at position 5 may increase polarity, affecting membrane permeability .
Analogues with Modified Amide Substituents
SR141716 (N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)
- Structural Differences: Features a piperidinyl amide and dichlorophenyl groups instead of Compound A’s cyclopropylaminocarbonyl and trifluoromethylpyridine.
- Functional Impact: The piperidinyl group in SR141716 is critical for cannabinoid CB1 receptor antagonism.
- Binding Affinity: SR141716 analogues with morpholino substituents (e.g., Compound 15) showed enhanced receptor interactions due to additional heteroatoms, suggesting that Compound A’s trifluoromethylpyridine could similarly optimize binding .
Agrochemical Pyrazole Derivatives
Fipronil (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile)
- Structural Differences: Contains a nitrile group and trifluoromethyl sulfinyl substituent, unlike Compound A’s carboxamide and cyclopropylaminocarbonyl.
- Functional Impact : Fipronil’s sulfinyl group enhances insecticidal activity via GABA receptor inhibition. Compound A ’s carboxamide moiety suggests a different mechanism, likely targeting mammalian enzymes or receptors .
Research Findings and Implications
- Metabolic Stability : Trifluoromethyl groups in Compound A and fipronil improve resistance to oxidative metabolism, a key advantage in drug design.
- Receptor Selectivity : Structural rigidity from cyclopropylamide in Compound A may reduce off-target effects compared to SR141716’s flexible piperidinyl group .
- Formulation Challenges : Like Compound B , Compound A may require specialized formulations (e.g., depot systems) to achieve therapeutic efficacy .
生物活性
1H-Pyrazole-4-carboxamide derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antifungal properties. The specific compound under consideration, N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]- , has garnered attention for its potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to our target have shown IC50 values in the nanomolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.01 |
| Compound B | NCI-H460 | 0.03 |
| Compound C | SF-268 | 31.5 |
These results indicate that pyrazole derivatives can effectively inhibit cancer cell proliferation, with some compounds outperforming standard chemotherapeutics like Doxorubicin .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. For example, compounds similar to our target have shown promising activity against various bacterial and fungal strains:
These findings suggest that the compound may possess broad-spectrum antimicrobial properties.
Antifungal Activity
The antifungal mechanism of pyrazole derivatives has been investigated, particularly as succinate dehydrogenase inhibitors (SDHIs). Recent studies reported that certain derivatives exhibited excellent antifungal activity against phytopathogenic fungi, with EC50 values demonstrating effective inhibition of fungal growth .
The biological activity of 1H-pyrazole-4-carboxamide derivatives can be attributed to their ability to interact with specific molecular targets. For example, they may inhibit key enzymes involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs) and Aurora kinases .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives:
- Study on Aurora Kinase Inhibition : A derivative was shown to inhibit Aurora-A kinase with an IC50 of 0.067 µM, indicating potent anticancer activity.
- Antimicrobial Screening : A series of pyrazole derivatives were tested against Staphylococcus aureus and Candida albicans, revealing significant inhibitory effects at low concentrations .
Q & A
Q. What are the key synthetic pathways for synthesizing this pyrazole-4-carboxamide derivative, and how do reaction conditions influence yield?
Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including cyclocondensation of intermediates (e.g., substituted pyrazole cores) with aryl amines and trifluoromethyl-containing pyridines. Key steps include:
- Cyclocondensation : Formation of the pyrazole ring via reactions between ketones/hydrazines (e.g., phenylhydrazine) and β-ketoesters, as demonstrated in structurally similar pyrazole-4-carboxylic acid derivatives .
- Amide Coupling : Introduction of the cyclopropylamino and trifluoromethylpyridinyl groups via carbodiimide-mediated coupling (e.g., EDC/HOBt), optimizing pH and solvent polarity to avoid racemization .
- Yield Optimization : Reaction temperatures (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions, while ultrasound-assisted synthesis (20–40 kHz) enhances reaction efficiency for pyrazolone derivatives .
Table 1 : Representative Reaction Conditions for Pyrazole Core Formation
| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, DMF-DMA | Ethanol | 80 | 65–75 | |
| Amidation | DCC, HOBt | DCM | RT | 50–60 |
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D conformation of the trifluoromethylpyridinyl and cyclopropyl groups to assess steric effects. For example, analogous pyrazole-oxime derivatives were characterized with C–H···O/N hydrogen bonding .
- Spectroscopy :
- DFT Calculations : Model HOMO/LUMO distributions to predict reactivity, leveraging Gaussian 09 with B3LYP/6-311++G(d,p) basis sets .
Q. What solubility and formulation challenges arise with this compound, and how can they be mitigated?
Methodological Answer:
- Solubility Issues : The trifluoromethyl and aromatic groups impart hydrophobicity. Strategies include:
- Stability Testing : Monitor degradation under UV light and varying pH (3–9) via HPLC-UV (C18 column, λ = 254 nm) to identify labile bonds (e.g., amide hydrolysis) .
Advanced Research Questions
Q. How do electronic substituents (e.g., CF₃, cyclopropyl) influence binding affinity in target proteins?
Methodological Answer:
- SAR Studies : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to evaluate steric effects. For example, trifluoromethyl groups enhance binding to hydrophobic pockets in kinase targets due to lipophilic and dipole interactions .
- Docking Simulations : Use AutoDock Vina with protein PDBs (e.g., 3ERT for estrogen receptors) to map binding poses. Compare binding energies (ΔG) of CF₃ vs. CH₃ analogs .
Table 2 : Substituent Effects on Binding Energy (Hypothetical Data)
| Substituent | Target Protein | ΔG (kcal/mol) | Reference |
|---|---|---|---|
| CF₃ | Kinase X | -9.2 | |
| CH₃ | Kinase X | -7.8 |
Q. What mechanistic insights explain contradictory bioactivity data between in vitro and in vivo models?
Methodological Answer:
- Metabolic Stability : Assess hepatic microsomal clearance (e.g., rat liver S9 fractions) to identify rapid oxidation of the cyclopropyl group, which may reduce in vivo efficacy .
- Prodrug Design : Mask the carboxamide as an ester to enhance bioavailability, as demonstrated in pyrazole prodrugs with 2–3x higher AUC .
- Off-Target Effects : Screen against CYP450 isoforms (e.g., CYP3A4) using fluorescence-based assays to detect inhibition, which may explain toxicity disparities .
Q. How can researchers optimize reaction pathways to minimize toxic byproducts (e.g., azide intermediates)?
Methodological Answer:
- Byproduct Analysis : Use LC-MS to identify hazardous intermediates (e.g., hydrazine derivatives) formed during amide coupling .
- Green Chemistry : Replace azide reagents with safer alternatives (e.g., Mukaiyama’s reagent) and employ microwave irradiation (100–150°C) to reduce reaction time and byproduct formation .
Q. What computational tools are recommended for predicting metabolic pathways?
Methodological Answer:
- ADMET Prediction : Use SwissADME or MetaCore to simulate Phase I/II metabolism. For example, the trifluoromethyl group is resistant to oxidation, while the pyridinyl ring may undergo hydroxylation .
- MD Simulations : GROMACS-based simulations (AMBER force field) model protein-compound interactions over 100 ns to predict metabolite stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
